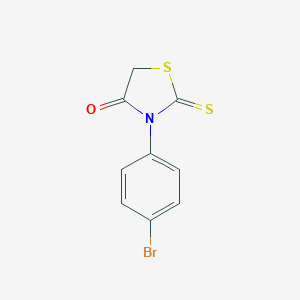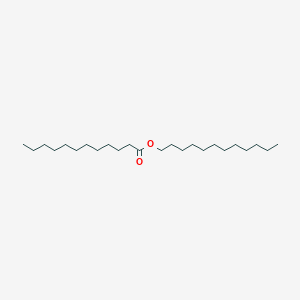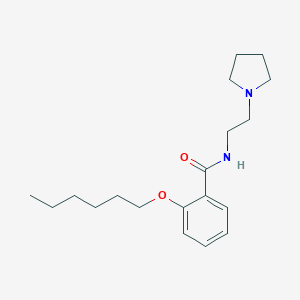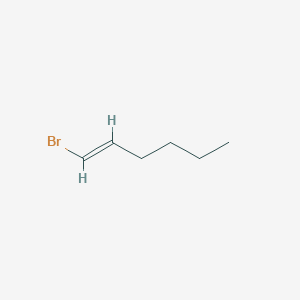
1-Bromo-1-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-hexene: is an organic compound with the molecular formula C6H11Br . It is a bromoalkene, specifically a brominated derivative of hexene, characterized by the presence of a bromine atom attached to the first carbon of the hexene chain in the trans configuration. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 1-Hexene: One common method to prepare 1-Bromo-1-hexene involves the bromination of 1-hexene.
Electrochemical Bromofunctionalization: Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using bromine or other brominating agents under controlled conditions to ensure high yield and purity of the trans isomer .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 1-Bromo-1-hexene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions, such as the addition of hydrogen bromide (HBr) to form dibromohexane.
Elimination Reactions: It can undergo elimination reactions to form hexadiene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents like hydrogen bromide (HBr) or bromine (Br2) in the presence of solvents like carbon tetrachloride (CCl4).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of hexanol or hexylamine depending on the nucleophile used.
Addition: Formation of 1,2-dibromohexane.
Elimination: Formation of 1,3-hexadiene
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 1-Bromo-1-hexene is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, including substitution and elimination reactions.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Material Science: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Bromo-1-hexene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond through an E2 elimination mechanism .
Comparaison Avec Des Composés Similaires
(Z)-1-Bromo-1-hexene: The cis isomer of 1-bromo-1-hexene.
1-Bromo-1-propene: A shorter chain bromoalkene with similar reactivity.
1-Bromo-2-hexene: A positional isomer with the bromine atom on the second carbon.
Uniqueness:
Stereochemistry: The trans configuration of this compound provides distinct reactivity and selectivity in chemical reactions compared to its cis isomer.
Chain Length: The six-carbon chain length offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
13154-13-7 |
|---|---|
Formule moléculaire |
C6H11Br |
Poids moléculaire |
163.06 g/mol |
Nom IUPAC |
(E)-1-bromohex-1-ene |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ |
Clé InChI |
FBUZNPORDKVYFD-AATRIKPKSA-N |
SMILES |
CCCCC=CBr |
SMILES isomérique |
CCCC/C=C/Br |
SMILES canonique |
CCCCC=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



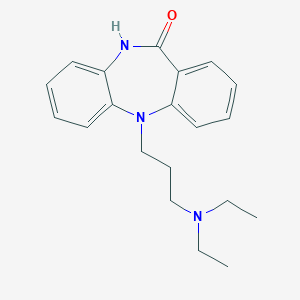


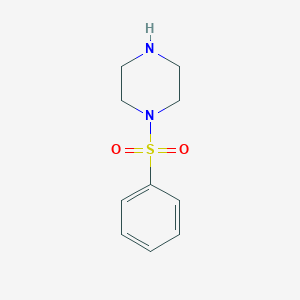

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
